molecular formula C19H19N5O5S B2805600 N,N-dimethyl-4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide CAS No. 1396803-45-4

N,N-dimethyl-4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide

Cat. No. B2805600
CAS RN: 1396803-45-4
M. Wt: 429.45
InChI Key: BDJSMUQPVMJWQH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N5O5S and its molecular weight is 429.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds containing benzenesulfonamide and oxadiazole moieties focuses on their synthesis and characterization, highlighting their potential in various applications. For instance, the study by Pişkin, Canpolat, and Öztürk (2020) reports on the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, indicating their potential as photosensitizers for photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020). Such compounds are of interest for their application in treating cancer.

Antimicrobial and Anticancer Activity

Several studies have synthesized derivatives of benzenesulfonamide with a focus on evaluating their antimicrobial and anticancer activities. For example, a study on the synthesis of novel 1,2,4-oxadiazole heterocyclic compounds containing a pyranopyridine moiety discusses expected hypertensive activity, hinting at the broad therapeutic potential of such compounds (Kumar & Mashelker, 2007). Furthermore, Khalid et al. (2016) synthesized N-substituted derivatives of a specific oxadiazole bearing compound, testing them against various bacterial strains and finding moderate to talented activity, which showcases the potential of these compounds in antimicrobial applications (Khalid et al., 2016).

properties

IUPAC Name

N,N-dimethyl-4-[3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S/c1-23(2)30(27,28)14-7-5-12(6-8-14)19(26)24-10-13(11-24)18-21-16(22-29-18)15-4-3-9-20-17(15)25/h3-9,13H,10-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJSMUQPVMJWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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